molecular formula C12H15N3 B1466368 (1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1267870-10-9

(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No.: B1466368
CAS No.: 1267870-10-9
M. Wt: 201.27 g/mol
InChI Key: VIJGVXICSQVKTC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole (Scheme 32) and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay using Isoniazid as a reference drug .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Characterization

  • Novel Oxadiazole Derivatives : Vishwanathan and Gurupadayya (2014) reported the efficient synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. These compounds were characterized by IR, H NMR, C NMR, and mass spectral data, indicating the versatility of benzimidazole derivatives in synthesizing oxadiazole compounds (Vishwanathan & Gurupadayya, 2014).

  • Metal-Induced Organic Ligand Fusion : A study by Chen et al. (2020) demonstrated the synthesis of complex molecules involving (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine and its reactions with metals, highlighting metal and valence dependent processes for obtaining large molecules unachievable by common organic synthesis methods (Chen et al., 2020).

Biological Activities

  • Antibacterial and Antifungal Activities : Al-Hakimi et al. (2020) synthesized ligands from (1H-benzo[d]imidazol-2-yl) methanamine showing significant antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Al-Hakimi et al., 2020).

  • Corrosion Inhibition : Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds derived from benzimidazole for their effectiveness as corrosion inhibitors for steel, suggesting industrial applications in corrosion protection (Yadav, Sarkar, & Purkait, 2015).

Other Applications

  • Metal Complex Synthesis and Characterization : Research on the synthesis of metal complexes derived from Schiff base 2-aminomethylbenzimidazole showcases the compound's versatility in forming complexes with potential for various applications, including catalysis and material science (N. Ferri et al., 2013).

Safety and Hazards

Imidazole compounds can be harmful by inhalation, in contact with skin, and if swallowed . They have hazard statements H302, H315, H319, H332, H335 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to AMR in drug therapy, there is a necessity for the development of a new drug that overcomes the AMR problems . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, there is a great importance of heterocyclic ring containing drugs .

Biochemical Analysis

Biochemical Properties

(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives have been shown to inhibit the activity of certain enzymes, such as tubulin polymerization, which is crucial for cell division . Additionally, this compound may interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to abnormal cell proliferation and gene expression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes . Furthermore, this compound may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects underscore the compound’s potential in cancer therapy and other diseases characterized by dysregulated cell signaling and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, benzimidazole derivatives have been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, this compound may act as an agonist or antagonist of certain receptors, modulating cell signaling pathways and gene expression . These molecular interactions provide insights into the compound’s therapeutic potential and its mechanism of action in various biological processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that benzimidazole derivatives exhibit varying degrees of stability under different conditions, with some compounds being more prone to degradation than others . In vitro and in vivo studies have also demonstrated that the effects of this compound on cellular function can change over time, with prolonged exposure leading to alterations in cell viability, proliferation, and apoptosis . These temporal effects highlight the importance of optimizing the compound’s stability and dosage for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of benzimidazole derivatives can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . High doses of the compound may lead to adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal dosage for therapeutic use . These findings underscore the need for careful dosage optimization in preclinical and clinical studies to maximize the compound’s therapeutic efficacy while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Benzimidazole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. For instance, the oxidation of this compound by cytochrome P450 enzymes can lead to the formation of active or inactive metabolites, affecting its therapeutic potential . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetic properties and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with various transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . For example, benzimidazole derivatives have been shown to be actively transported into cells by organic cation transporters, which can affect their intracellular concentration and therapeutic efficacy . Additionally, the distribution of this compound within tissues can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms . These transport and distribution properties are essential for understanding the compound’s pharmacodynamics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be targeted to specific cellular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects . For instance, benzimidazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors, influencing gene expression and cell cycle regulation . Additionally, the subcellular localization of this compound can be influenced by post-translational modifications, such as phosphorylation or ubiquitination, which can affect its stability and activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

(1-cyclopropyl-2-methylbenzimidazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-14-11-6-9(7-13)2-5-12(11)15(8)10-3-4-10/h2,5-6,10H,3-4,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJGVXICSQVKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CC3)C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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